N-(3-fluoro-4-methoxyphenyl)-4-hydroxythiophene-2-carboxamide
Description
N-(3-fluoro-4-methoxyphenyl)-4-hydroxythiophene-2-carboxamide is a chemical compound characterized by its unique structure, which includes a thiophene ring, a hydroxyl group, and a carboxamide group
Properties
IUPAC Name |
N-(3-fluoro-4-methoxyphenyl)-4-hydroxythiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3S/c1-17-10-3-2-7(4-9(10)13)14-12(16)11-5-8(15)6-18-11/h2-6,15H,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCPLKFOIWILBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CS2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluoro-4-methoxyphenyl)-4-hydroxythiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the cyclization of 3-fluoro-4-methoxybenzaldehyde with thioglycolic acid under acidic conditions to form the thiophene ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(3-fluoro-4-methoxyphenyl)-4-hydroxythiophene-2-carboxamide can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under appropriate conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Generation of substituted thiophene derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of various diseases.
Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(3-fluoro-4-methoxyphenyl)-4-hydroxythiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and carboxamide groups play crucial roles in binding to enzymes or receptors, leading to biological responses.
Comparison with Similar Compounds
3-Fluoro-4-methoxybenzeneboronic acid: Used in Suzuki coupling reactions.
3-Fluoro-4-methoxyphenylboronic acid: Employed in various cross-coupling reactions.
Acetophenone, 3-fluoro-4-methoxy-: Utilized in the synthesis of other organic compounds.
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